molecular formula C6H2Br2S2 B1273552 2,5-Dibromothieno[3,2-b]thiophene CAS No. 25121-87-3

2,5-Dibromothieno[3,2-b]thiophene

Cat. No. B1273552
CAS RN: 25121-87-3
M. Wt: 298 g/mol
InChI Key: APDAUBNBDJUQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromothieno[3,2-b]thiophene is a brominated thiophene derivative that has been the subject of various studies due to its potential applications in organic electronics and as an intermediate in organic synthesis. The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the thieno[3,2-b]thiophene core structure.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through different methods. One approach involves a one-pot desulfurative-fluorination-bromination reaction, which yields high-yield 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes from a single dithiolane reactant . Another method reported is the large-scale synthesis of thieno[3,2-b]thiophene and its derivatives, including polybromo derivatives, through a catalytic vapor-phase reaction . Additionally, an improved synthesis route starting from 2,3-dibromothiophene has been described, which enhances the overall yield .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using single-crystal X-ray analysis. These studies have revealed that the molecules are completely planar and packed in a herringbone arrangement . The degree of planarity and the crystal packing can influence the electronic properties of the material, which is crucial for its applications in electronics .

Chemical Reactions Analysis

This compound serves as a versatile intermediate for further chemical transformations. For instance, its dilithiated derivatives have been used to produce various disubstituted thieno[3,2-b]thiophenes . Ring-opening reactions of lithiated thienothiophenes have also been explored, leading to the formation of polyfunctionalized thiophenes and enediynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been elucidated through various techniques. Electrochemical studies, such as cyclic voltammetry, have been conducted to understand the redox behavior of these compounds . Additionally, absorption and emission spectra have been investigated to determine their optical properties, which are important for potential optoelectronic applications . The reactivity of these compounds has also been studied, revealing their potential in polymerization reactions and the influence of their structure on reactivity .

Scientific Research Applications

Synthesis and Electropolymerization

2,5-Dibromothieno[3,2-b]thiophene is a key precursor in the synthesis of various thieno[3,2-b]thiophenes, which are used for electropolymerization. A study by Hergué et al. (2011) demonstrated the efficient synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes from 3,6-dibromothieno[3,2-b]thiophene. These compounds were then used as precursors for electropolymerization, contributing to the development of electronic properties in resulting polymers (Hergué, Frère, & Roncali, 2011).

Crystal Structures and Planarity Studies

The crystal structures of derivatives of this compound have been investigated to understand their molecular planarity. Hien et al. (2016) studied 2,5-di(ethoxyphenyl)-3,6-dibromothieno[3,2-b]thiophene and its derivatives, revealing significant molecular rotation and identifying π×××π stacking and C-H×××p interactions in the crystal packing (Hien, Ngân, Dat, & Meervelt, 2016).

Large-scale Synthesis and Metallation

Fuller et al. (1997) reported methods for large-scale synthesis of thieno[3,2-b]thiophene and its polybromo derivatives, including 3,6-dibromo and 2,3,5,6-tetrabromo derivatives. These derivatives underwent metallation and bromine→lithium exchange reactions, leading to various disubstituted thieno[3,2-b]thiophenes (Fuller, Iddon, & Smith, 1997).

Novel Electron Acceptors and Conductive Complexes

This compound has been utilized in synthesizing novel electron acceptors for conductive complexes. Yui et al. (1989) synthesized heteroquinonoid compounds including a 3,6-dibromo derivative of this compound. These compounds demonstrated high electrical conductivities and formed molecular complexes with various electron donors (Yui et al., 1989).

Future Directions

The future directions for 2,5-Dibromothieno[3,2-b]thiophene could involve its use in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells . Additionally, the compound’s lower energy gap and effective π-conjugation suggest potential applications in organic semiconductor devices .

properties

IUPAC Name

2,5-dibromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDAUBNBDJUQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394013
Record name 2,5-Dibromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25121-87-3
Record name 2,5-Dibromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25121-87-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromothieno[3,2-b]thiophene
Reactant of Route 2
2,5-Dibromothieno[3,2-b]thiophene
Reactant of Route 3
2,5-Dibromothieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dibromothieno[3,2-b]thiophene
Reactant of Route 5
2,5-Dibromothieno[3,2-b]thiophene
Reactant of Route 6
Reactant of Route 6
2,5-Dibromothieno[3,2-b]thiophene

Q & A

Q1: What is the role of 2,5-Dibromothieno[3,2-b]thiophene in the development of organic solar cells?

A: this compound serves as a key building block in synthesizing conjugated polymers used as p-type (electron donor) materials in organic solar cells [, ]. These polymers are combined with n-type materials to form the active layer where sunlight is absorbed, and charges are separated to generate electricity.

Q2: How does the position of the bromine atoms in dibromothienothiophene derivatives affect the performance of the resulting polymers in solar cells?

A: Research has shown that changing the bromine atom positions from the 3,6- to the 2,5-positions on the thieno[3,2-b]thiophene unit significantly impacts the properties of the resulting polymers []. The 2,5-dibromo isomer leads to a more planar polymer backbone with a reduced twist angle. This planarization enhances conjugation, resulting in a broader absorption spectrum, a higher highest occupied molecular orbital (HOMO) energy level, improved charge carrier mobility, and ultimately, enhanced power conversion efficiency in organic solar cells.

Q3: Can you elaborate on the impact of incorporating this compound into polymers containing anthracene units for organic solar cells?

A: Researchers have explored incorporating this compound, along with other units like bithiophene, into copolymers containing anthracene and benzotriazole to fine-tune the polymer's band gap and energy levels for optimal solar cell performance []. The inclusion of these units allows for adjusting the absorption spectrum and energy levels to better match the solar spectrum and improve charge transfer within the device, ultimately aiming to achieve higher power conversion efficiencies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.